N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide
Description
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide is a glycinamide-derived compound featuring an isoquinolinyl moiety and a 3-sulfamoylphenyl substituent. The sulfamoylphenyl group is a common pharmacophore in enzyme-targeting agents, contributing to binding affinity and selectivity . The glycinamide backbone facilitates synthetic modifications, as seen in related compounds synthesized via palladium-catalyzed coupling or cyclocondensation reactions .
Properties
CAS No. |
920513-57-1 |
|---|---|
Molecular Formula |
C17H16N4O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(3-sulfamoylanilino)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c18-25(23,24)16-3-1-2-14(9-16)20-11-17(22)21-15-5-4-13-10-19-7-6-12(13)8-15/h1-10,20H,11H2,(H,21,22)(H2,18,23,24) |
InChI Key |
XFVNBZQYCBRDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isoquinoline Derivative: Starting with isoquinoline, various functional groups are introduced through electrophilic substitution reactions.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced to the phenyl ring via sulfonation followed by amination.
Coupling Reaction: The isoquinoline derivative is then coupled with the sulfamoylphenyl derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
- Sulfamoylphenyl-containing analogs: N-(3-(3-Sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides (Table 1, ) exhibit TTK inhibitory activity with IC50 values ranging from 0.01 to >10 µM. The sulfamoyl group enhances hydrogen bonding with kinase active sites, a feature likely shared by N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide. However, the isoquinolinyl group may confer distinct steric or electronic effects compared to indazolyl moieties.
- Glycinamide derivatives: N-(4-Methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide (density: 1.422 g/cm³, ) demonstrates how substituents like methoxy, nitro, and sulfonyl groups influence physicochemical properties.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological targets, synthesis, and structure-activity relationships (SAR).
Structural Overview
The compound contains an isoquinoline moiety, which is recognized for its diverse pharmacological properties. The sulfamoyl group and glycinamide functionality contribute to its biological profile. The following table summarizes the structural components:
| Component | Description |
|---|---|
| Isoquinoline | A bicyclic structure with nitrogen |
| Sulfamoyl group | Enhances antibacterial activity |
| Glycinamide | Amino acid derivative |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Isoquinoline Core : Synthesized through cyclization reactions.
- Introduction of the Sulfamoyl Group : Achieved via sulfonation reactions.
- Coupling with Glycinamide : Utilizing amide bond formation techniques.
Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing sulfamoyl groups demonstrate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
The following table summarizes the antibacterial activity of related compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | Salmonella typhi | 2.14 µM |
| Compound B | Bacillus subtilis | 0.63 µM |
| Compound C | Escherichia coli | 6.28 µM |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms.
- AChE Inhibition : Compounds with similar moieties have shown promising AChE inhibition, which is vital for treating conditions like Alzheimer's disease.
- Urease Inhibition : Effective urease inhibitors can be beneficial in treating urinary tract infections.
Case Studies
- Anticancer Activity : A study on isoquinoline derivatives demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Molecular docking studies indicated strong interactions with topoisomerase I, suggesting a potential mechanism of action for anticancer properties.
- Neuroprotective Effects : Research has indicated that isoquinoline derivatives may possess neuroprotective effects, potentially through modulation of neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
